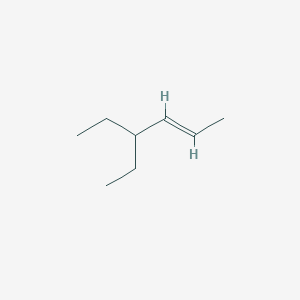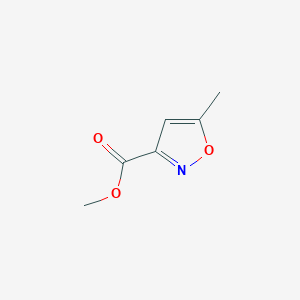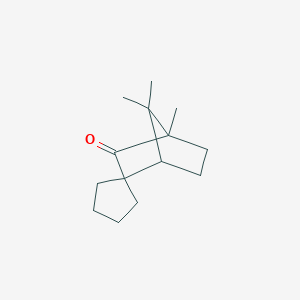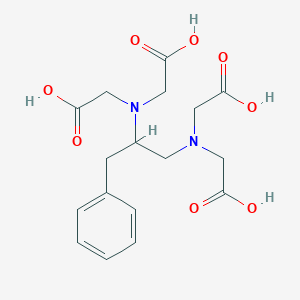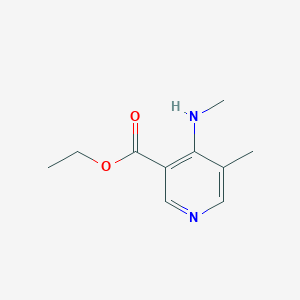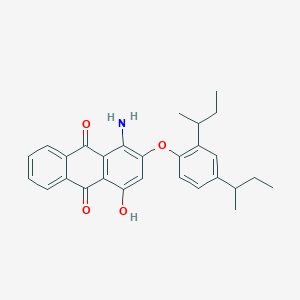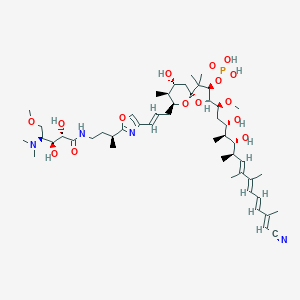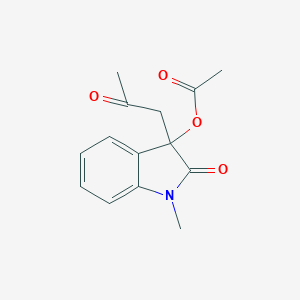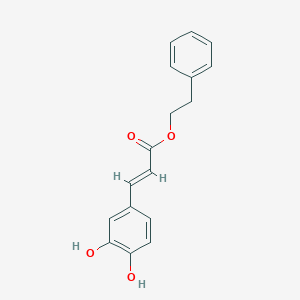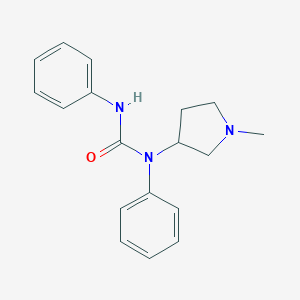
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea, also known as DPU, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DPU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
生化学的および生理学的効果
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the major advantages of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit low toxicity in vitro, which is a desirable characteristic for potential therapeutic agents. However, one of the limitations of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in cancer cells and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea may improve its bioavailability and efficacy for potential therapeutic applications.
合成法
The synthesis of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea involves the reaction between 1-methyl-3-pyrrolidinylamine and diphenylisocyanate in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques.
科学的研究の応用
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in cancer treatment, as it has been found to exhibit potent anti-tumor activity in vitro. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.
特性
CAS番号 |
19996-88-4 |
|---|---|
製品名 |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
1-(1-methylpyrrolidin-3-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-17(14-20)21(16-10-6-3-7-11-16)18(22)19-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3,(H,19,22) |
InChIキー |
BAZXEKWTWJMZMP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
正規SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
同義語 |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




